molecular formula C23H22N8OS B223484 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine CAS No. 181048-36-2

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Cat. No.: B223484
CAS No.: 181048-36-2
M. Wt: 364.4 g/mol
InChI Key: ZGRLLQADDAJFDM-UHFFFAOYSA-N
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Description

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and guanidine moieties suggests that it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which can be synthesized through conventional named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The quinoline derivative is then functionalized with a phenyl group and a 2-methoxyethoxy substituent.

Finally, the guanidine moiety is introduced via guanidylation reactions, often using reagents such as N-iodosuccinimide (NIS) or bismuth salts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the quinoline or guanidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is not fully understood, but it likely involves interactions with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The guanidine group may enhance binding affinity to certain biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine apart is the combination of the quinoline and guanidine moieties, which may confer unique biological activities not seen in other compounds. This dual functionality could make it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLLQADDAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939404
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-36-2
Record name MS 31-038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MS-31-038
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does MS-31-038 impact myocardial infarction size in a pre-clinical model of ischemia/reperfusion injury?

A1: In a rat model of ischemia/reperfusion injury, intravenous administration of MS-31-038 significantly reduced myocardial infarct size, even when administered before the onset of reperfusion []. This suggests a potent protective effect against reperfusion injury.

Q2: What is the mechanism of action of MS-31-038 in mitigating ischemia/reperfusion injury?

A2: MS-31-038 acts as a potent and selective inhibitor of the Na+-H+ exchanger []. This exchanger plays a crucial role in cellular pH regulation, and its overactivity during ischemia and reperfusion contributes to cellular damage. By inhibiting this exchanger, MS-31-038 helps to maintain cellular pH balance and reduce the extent of injury.

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